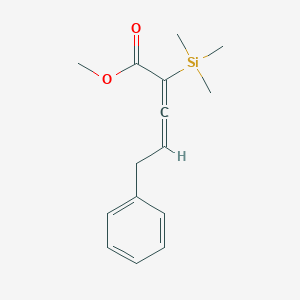
2,3-Pentadienoic acid, 5-phenyl-2-(trimethylsilyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Pentadienoic acid, 5-phenyl-2-(trimethylsilyl)-, methyl ester is a complex organic compound characterized by its unique structure, which includes a pentadienoic acid backbone, a phenyl group, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pentadienoic acid, 5-phenyl-2-(trimethylsilyl)-, methyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2,3-pentadienoic acid with phenyl and trimethylsilyl groups under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Pentadienoic acid, 5-phenyl-2-(trimethylsilyl)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2,3-Pentadienoic acid, 5-phenyl-2-(trimethylsilyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,3-Pentadienoic acid, 5-phenyl-2-(trimethylsilyl)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and trimethylsilyl groups can influence the compound’s reactivity and binding affinity, affecting its overall activity in biological and chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,3-Pentadienoic acid, 5-phenyl-2-(trimethylsilyl)-, methyl ester is unique due to the presence of the trimethylsilyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these altered properties are advantageous.
Propriétés
Numéro CAS |
824948-11-0 |
|---|---|
Formule moléculaire |
C15H20O2Si |
Poids moléculaire |
260.40 g/mol |
InChI |
InChI=1S/C15H20O2Si/c1-17-15(16)14(18(2,3)4)12-8-11-13-9-6-5-7-10-13/h5-10H,11H2,1-4H3 |
Clé InChI |
RDBVRURLNQVPBC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C=CCC1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


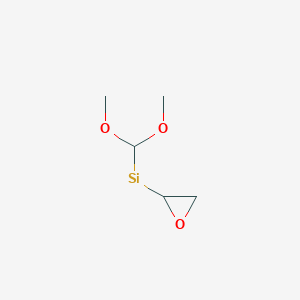
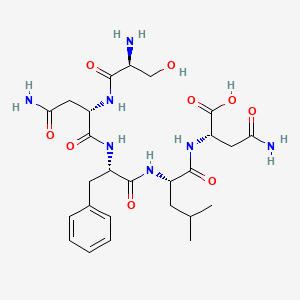
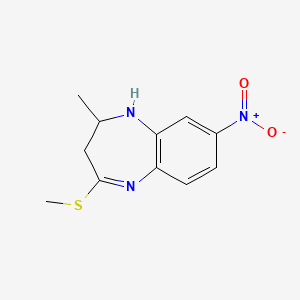
![6,12-Dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14221913.png)
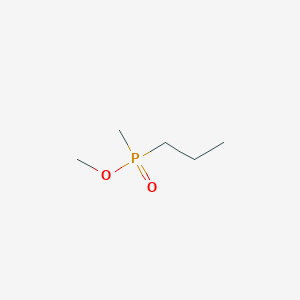
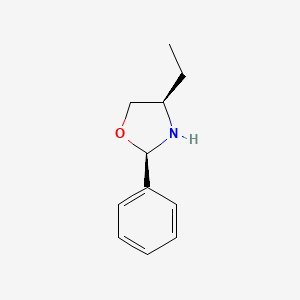

![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
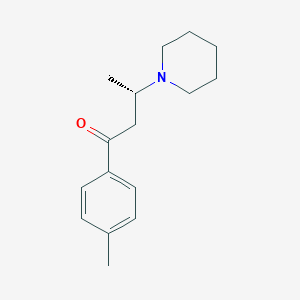
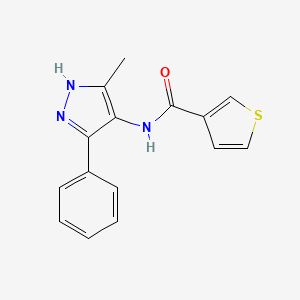

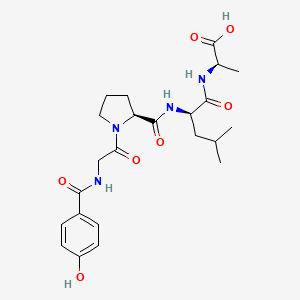
![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)

